molecular formula C14H25NO4 B11852838 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid

Cat. No.: B11852838
M. Wt: 271.35 g/mol
InChI Key: IQDMTHKKMLZZNV-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid is a compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions . This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 4-isopropylpiperidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and substituted piperidine derivatives.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine functionality, rendering it less reactive and allowing for selective reactions to occur on other parts of the molecule . The Boc group can be removed under acidic conditions, regenerating the free amine and enabling further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical properties and reactivity. The presence of the isopropyl group at the 4-position of the piperidine ring differentiates it from other similar compounds and influences its behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperidine-2-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-9(2)10-6-7-15(11(8-10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17)

InChI Key

IQDMTHKKMLZZNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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